molecular formula C8H7NO3 B2483384 2(3H)-Benzoxazolone, 6-(hydroxymethyl)- CAS No. 207552-68-9

2(3H)-Benzoxazolone, 6-(hydroxymethyl)-

Cat. No.: B2483384
CAS No.: 207552-68-9
M. Wt: 165.148
InChI Key: NXBVOKQMQOBLFE-UHFFFAOYSA-N
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Description

2(3H)-Benzoxazolone, 6-(hydroxymethyl)- is a heterocyclic organic compound that features a benzoxazolone core with a hydroxymethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Benzoxazolone, 6-(hydroxymethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with formaldehyde and subsequent cyclization to form the benzoxazolone ring. The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and purity.

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can undergo reduction reactions to modify the benzoxazolone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution can be facilitated by reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Reduced benzoxazolone derivatives.

    Substitution: Various substituted benzoxazolone derivatives depending on the reagents used.

Scientific Research Applications

2(3H)-Benzoxazolone, 6-(hydroxymethyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2(3H)-Benzoxazolone, 6-(hydroxymethyl)- involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The benzoxazolone ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

    Benzoxazolone: Lacks the hydroxymethyl group but shares the core structure.

    Hydroxymethylfurfural: Contains a hydroxymethyl group but has a different core structure.

Uniqueness: 2(3H)-Benzoxazolone, 6-(hydroxymethyl)- is unique due to the presence of both the benzoxazolone core and the hydroxymethyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-(hydroxymethyl)-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-4-5-1-2-6-7(3-5)12-8(11)9-6/h1-3,10H,4H2,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBVOKQMQOBLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CO)OC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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